1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromomethyl group attached to the phenyl ring and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole typically involves multi-step reactions. One common method includes the bromination of a precursor compound, such as 2-methylphenylpyrazole, followed by iodination. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The iodination step can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole depends on its specific application. In biochemical studies, the compound can act as an alkylating agent, modifying biological targets through covalent bonding . The bromomethyl group is particularly reactive and can form bonds with nucleophilic sites on proteins and other biomolecules . The iodine atom can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Chloromethyl)phenyl]-4-iodo-1H-pyrazole
- 1-[2-(Bromomethyl)phenyl]-4-chloro-1H-pyrazole
- 1-[2-(Bromomethyl)phenyl]-4-fluoro-1H-pyrazole
Uniqueness
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is unique due to the presence of both bromomethyl and iodo groups, which confer distinct reactivity and versatility in chemical reactions . The combination of these functional groups allows for a wide range of synthetic transformations and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H8BrIN2 |
---|---|
Molecular Weight |
362.99 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]-4-iodopyrazole |
InChI |
InChI=1S/C10H8BrIN2/c11-5-8-3-1-2-4-10(8)14-7-9(12)6-13-14/h1-4,6-7H,5H2 |
InChI Key |
KUMXAWIILNKQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.